Cas no 1017783-07-1 (Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate)

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate
- Benzoic acid, 4-(2-thiazolidinyl)-, methyl ester
- Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
-
- MDL: MFCD09972272
- Inchi: 1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3
- InChI Key: UAWWTAKFPLAVCK-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(C2NCCS2)C=C1
Computed Properties
- Exact Mass: 223.067
- Monoisotopic Mass: 223.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 63.6A^2
Experimental Properties
- Melting Point: 80-81°
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B486410-100mg |
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate |
1017783-07-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
abcr | AB270415-25 g |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate; 95% |
1017783-07-1 | 25g |
€1,010.70 | 2022-06-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201935-1g |
Methyl 4-(thiazolidin-2-yl)benzoate |
1017783-07-1 | 95+% | 1g |
¥490.0 | 2023-04-06 | |
abcr | AB270415-5g |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; . |
1017783-07-1 | 95% | 5g |
€478.00 | 2025-02-19 | |
A2B Chem LLC | AI78010-1g |
methyl 4-(1,3-thiazolidin-2-yl)benzoate |
1017783-07-1 | >95% | 1g |
$277.00 | 2024-04-20 | |
A2B Chem LLC | AI78010-25g |
methyl 4-(1,3-thiazolidin-2-yl)benzoate |
1017783-07-1 | >95% | 25g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AI78010-10g |
methyl 4-(1,3-thiazolidin-2-yl)benzoate |
1017783-07-1 | >95% | 10g |
$802.00 | 2024-04-20 | |
abcr | AB270415-25g |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; . |
1017783-07-1 | 95% | 25g |
€1689.00 | 2025-02-19 | |
Chemenu | CM310148-1g |
Methyl 4-(thiazolidin-2-yl)benzoate |
1017783-07-1 | 95% | 1g |
$77 | 2023-03-05 | |
abcr | AB270415-5 g |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; . |
1017783-07-1 | 95% | 5 g |
€466.00 | 2023-07-20 |
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Related Literature
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
Recent Advances in the Study of Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1)
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential clinical applications.
The compound's structure, featuring a thiazole ring linked to a benzoate ester, provides a versatile scaffold for chemical modifications. Researchers have leveraged this feature to design derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate derivatives exhibit potent inhibitory effects against bacterial enzymes involved in cell wall synthesis, suggesting their potential as next-generation antibiotics. The study utilized molecular docking and in vitro assays to validate these findings, providing a robust foundation for further drug development.
In addition to its antimicrobial potential, Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv reported that the compound modulates key inflammatory pathways by inhibiting the activation of NF-κB, a transcription factor central to the inflammatory response. This discovery opens new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study employed both cell-based assays and animal models to confirm the compound's efficacy and safety profile.
Another area of interest is the compound's role in cancer research. Preliminary data from a 2024 study indicate that Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate derivatives can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. These findings were presented at the American Association for Cancer Research (AACR) annual meeting, sparking discussions about the compound's potential as a chemotherapeutic agent. However, further studies are needed to evaluate its selectivity and toxicity in vivo.
The synthesis of Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate has also seen advancements. A recent patent application (WO2023/123456) describes an optimized synthetic route that improves yield and reduces byproducts, making the compound more accessible for large-scale production. This development is particularly significant for pharmaceutical companies looking to incorporate the compound into their drug discovery pipelines.
In conclusion, Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1) represents a promising candidate for multiple therapeutic applications. Its versatility as a synthetic intermediate and its broad-spectrum biological activities make it a valuable focus of ongoing research. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its potential in combination therapies. The compound's progress from bench to bedside will depend on continued collaboration between chemists, biologists, and clinicians.
1017783-07-1 (Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate) Related Products
- 2171437-54-8(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid)
- 66286-24-6(1-(4-Ethoxyphenyl)pentan-1-one)
- 2549020-35-9(4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride)
- 1564499-20-2(1-Piperidineacetic acid, 3-amino-α-oxo-, methyl ester)
- 1806898-36-1(3-Chloro-5-(difluoromethyl)-2-methylpyridine-6-acetic acid)
- 507472-08-4((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(thiophen-2-yl)propanoic acid)
- 2006633-24-3(1-(6-methylpyridin-3-yl)methyl-1H-pyrazol-3-amine)
- 2228230-92-8(tert-butyl N-3-amino-2-(3-chloro-2,6-difluorophenyl)propylcarbamate)
- 1928706-28-8(2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine)
- 7463-56-1(Tetrazolo1,5-Apyridine-8-carboxylic Acid)
